molecular formula C25H33N3O2 B6042258 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine

Cat. No.: B6042258
M. Wt: 407.5 g/mol
InChI Key: ZBBMACQSQXAEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a benzodioxole group

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-26(17-20-6-3-2-4-7-20)23-8-5-13-28(18-23)21-11-14-27(15-12-21)22-9-10-24-25(16-22)30-19-29-24/h2-4,6-7,9-10,16,21,23H,5,8,11-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBMACQSQXAEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C3CCN(CC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzodioxole Substitution:

    N-Benzyl-N-methyl Functionalization: This step involves the alkylation of the piperidine nitrogen with benzyl and methyl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)piperidin-4-one: Shares the benzodioxole and piperidine moieties but lacks the N-benzyl-N-methyl substitution.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a similar benzodioxole group but differs in the overall structure and functional groups.

Uniqueness

1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-N-benzyl-N-methylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.